molecular formula C11H16Cl2N2O2 B3339202 3-(2-Chloroethyl)-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride CAS No. 849727-63-5

3-(2-Chloroethyl)-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride

Cat. No.: B3339202
CAS No.: 849727-63-5
M. Wt: 279.16 g/mol
InChI Key: YZWXZANAEMMNAW-UHFFFAOYSA-N
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Description

3-(2-Chloroethyl)-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride (CAS: 130049-82-0) is a critical intermediate in synthesizing atypical antipsychotics like paliperidone and risperidone . Its structure features a chloroethyl substituent at position 3, a methyl group at position 2, and a hydroxylated tetrahydro-pyrido-pyrimidinone core. Key properties include:

  • Molecular formula: C₁₁H₁₆Cl₂N₂O
  • Molecular weight: 263.16 g/mol
  • Physical state: Off-white or grey powder with a melting point of 100–102°C .
  • Synthesis: Typically involves cyclization of 2-aminopyridine derivatives with α-acetyl-γ-butyrolactone, followed by catalytic hydrogenation and chlorination .

Properties

IUPAC Name

3-(2-chloroethyl)-9-hydroxy-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O2.ClH/c1-7-8(4-5-12)11(16)14-6-2-3-9(15)10(14)13-7;/h9,15H,2-6H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZWXZANAEMMNAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2CCCC(C2=N1)O)CCCl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30678514
Record name 3-(2-Chloroethyl)-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one--hydrogen chloride (1/1)
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Molecular Weight

279.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

849727-63-5
Record name 4H-Pyrido[1,2-a]pyrimidin-4-one, 3-(2-chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-, hydrochloride (1:1)
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Record name 3-(2-Chloroethyl)-2-methyl-9-hydroxy-6,7,8,9-tetrahydro-4H-pyrido (1,2-a) pyrimidin-4-one hydrochloride
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Record name 3-(2-Chloroethyl)-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one--hydrogen chloride (1/1)
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Record name 4H-Pyrido[1,2-a]pyrimidin-4-one, 3-(2-chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-, hydrochloride (1:1)
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Record name 3-(2-CHLOROETHYL)-2-METHYL-9-HYDROXY-6,7,8,9-TETRAHYDRO-4H-PYRIDO (1,2-A) PYRIMIDIN-4-ONE HYDROCHLORIDE
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Biological Activity

3-(2-Chloroethyl)-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride (CAS 130049-82-0) is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, including anti-inflammatory, antibacterial, and potential anticancer effects, supported by relevant research findings and data.

The compound has the following chemical characteristics:

  • Molecular Formula : C11H15ClN2O2
  • Molecular Weight : 242.70 g/mol
  • IUPAC Name : 3-(2-chloroethyl)-9-hydroxy-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one
  • Topological Polar Surface Area : 52.9 Ų
  • Hydrogen Bond Donors : 1
  • Hydrogen Bond Acceptors : 3
  • Rotatable Bonds : 2

These properties indicate a moderate level of polarity and potential for interactions with biological macromolecules.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of pyrimidine derivatives, including this compound. A review summarized the structure–activity relationships (SARs) of various pyrimidines, noting their ability to inhibit cyclooxygenase (COX) enzymes, which are critical mediators in the inflammatory process.

In vitro assays demonstrated that several derivatives exhibited significant inhibition of COX-1 and COX-2 activities. For instance:

CompoundIC50 COX-1 (μM)IC50 COX-2 (μM)
3b19.45 ± 0.0731.4 ± 0.12
4b26.04 ± 0.3634.4 ± 0.10
4d28.39 ± 0.0323.8 ± 0.20

These findings suggest that compounds similar to 3-(2-Chloroethyl)-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one may effectively reduce inflammation by inhibiting COX activity .

Antibacterial Activity

The antibacterial properties of this compound have also been investigated. In vitro studies using agar well diffusion and microdilution methods showed that derivatives of this pyrimidine exhibited notable antibacterial activity against various strains of bacteria.

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa14

These results indicate that the compound could serve as a potential lead for developing new antibacterial agents .

Anticancer Potential

Preliminary research has indicated that certain pyrimidine derivatives possess cytotoxic effects against cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest in cancer cells.

A study reported that compounds similar to this pyrimidine showed IC50 values ranging from:

Cell LineIC50 (μM)
HeLa (cervical cancer)20
MCF-7 (breast cancer)25

These findings suggest that further exploration into the anticancer properties of this compound is warranted .

Case Study on Anti-inflammatory Effects

A recent study examined the anti-inflammatory effects of a series of pyrimidine derivatives in a rat model using carrageenan-induced paw edema. The results showed that treatment with these compounds significantly reduced edema compared to control groups.

Case Study on Antibacterial Efficacy

Another study focused on evaluating the antibacterial efficacy of synthesized derivatives against clinical isolates of resistant bacteria. The findings indicated that certain derivatives demonstrated enhanced activity compared to standard antibiotics.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical properties:

  • Molecular Formula : C11H15ClN2O2
  • Molecular Weight : 263.16 g/mol
  • CAS Number : 130049-82-0
  • IUPAC Name : 3-(2-chloroethyl)-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one

Antipsychotic Drug Development

One of the primary applications of this compound is as an intermediate in the synthesis of paliperidone , an atypical antipsychotic used to treat schizophrenia and schizoaffective disorder. The compound's structure allows for modifications that enhance the pharmacological profile of paliperidone, improving efficacy and reducing side effects.

Research on Neurotransmitter Activity

Research has indicated that derivatives of this compound can influence neurotransmitter systems in the brain. Studies have shown that it interacts with dopamine and serotonin receptors, which are critical targets in the treatment of various psychiatric disorders.

Case Study 1: Synthesis of Paliperidone

In a study published in Patent US8071767B2, the synthesis of 9-hydroxy-3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one was detailed as a key step in producing paliperidone. The process involved:

  • Reacting 2-amino-3-hydroxypyridine with 2-acetylbutyrolactone under acidic conditions.
  • Converting the product into its hydrochloride salt to enhance solubility and stability.

This synthesis pathway highlights the compound's role as a crucial intermediate in pharmaceutical manufacturing.

Case Study 2: Pharmacological Screening

A pharmacological screening study examined various derivatives of this compound for their ability to modulate neurotransmitter activity. Results indicated that certain modifications led to increased affinity for dopamine D2 receptors while maintaining a favorable side effect profile. This research underscores the potential for developing new therapeutic agents based on this compound.

Comparison with Similar Compounds

3-Ethyl-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

  • Molecular formula : C₁₁H₁₆N₂O₂
  • Molecular weight : 208.26 g/mol
  • Key differences: Substituent: Ethyl group replaces chloroethyl at position 3.

3-(2-Chloroethyl)-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (CMHP)

  • Molecular formula : C₁₁H₁₂ClN₂O₂
  • Key differences :
    • Saturation : Lacks the tetrahydro ring (positions 6–9 are unsaturated).
    • Synthesis : Intermediate in CMHTP production; hydrogenation of CMHP introduces saturation .
    • Reactivity : Higher planarity due to unsaturated rings may affect binding in downstream reactions.

3-(2-Chloroethyl)-9-benzyloxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (CMBP)

  • Key differences :
    • Protecting group : Benzyloxy at position 9 instead of hydroxy.
    • Utility : Used in synthesis to prevent premature oxidation; deprotection yields CMHTP .
    • Stability : More stable under acidic conditions compared to CMHTP .

Structural and Functional Analysis

Substituent Effects on Reactivity

  • Chloroethyl vs. Ethyl : The chloroethyl group enables nucleophilic substitution (e.g., with piperidine in paliperidone synthesis), whereas ethyl lacks this reactivity .
  • Hydroxy vs. Benzyloxy : The hydroxy group in CMHTP is essential for final drug activity, while benzyloxy in CMBP serves as a protective moiety .

Physicochemical Properties

Property CMHTP 3-Ethyl Analog CMHP
Melting Point 100–102°C Not reported Not reported
Solubility Soluble in polar solvents (e.g., methanol) Likely lower due to ethyl group Higher lipophilicity due to unsaturated core
Stability Hygroscopic; requires anhydrous storage Likely more stable Sensitive to oxidation

Q & A

Basic: What are the established synthetic routes for this compound, and how do reaction conditions impact yield?

Answer:
The compound is synthesized via multi-step reactions, typically starting with the pyrido[1,2-a]pyrimidin-4-one core formation. A validated method involves reacting 3-(benzyloxy)pyridine-2-amine with 3-acetyldihydrofuran-2-(3H)-one in the presence of solvents like dichloromethane and activating agents (e.g., acidic catalysts) to form intermediate structures. Subsequent steps introduce the 2-chloroethyl and methyl groups under controlled conditions (e.g., 40–60°C, inert atmosphere) . Yield optimization requires precise stoichiometry, solvent polarity adjustments, and purification via chromatography or crystallization. Industrial-scale methods employ continuous flow reactors to enhance reproducibility and reduce by-products .

Advanced: How can isotopic labeling (e.g., deuterated analogs) improve mechanistic studies of this compound?

Answer:
Deuterated derivatives (e.g., 3-(2-Chloroethyl-d4)-2-methyl- variants) enable metabolic pathway tracing and stability analysis. For example, deuterium incorporation at the chloroethyl group reduces metabolic cleavage rates, allowing researchers to track in vivo distribution via mass spectrometry. This approach clarifies pharmacokinetic bottlenecks, such as rapid hepatic metabolism observed in non-deuterated analogs . Advanced studies pair isotopic labeling with NMR or LC-MS to quantify degradation products and identify reactive intermediates .

Basic: What biological activities are documented for this compound, and what experimental models validate these findings?

Answer:
The compound exhibits antimicrobial activity against Gram-positive bacteria (e.g., Bacillus subtilis MTCC 121, MIC = 12.5 µg/mL) and moderate activity against Pseudomonas aeruginosa (MIC = 50 µg/mL). Standard protocols involve broth microdilution assays under ISO 20776-1 guidelines, with comparative data against ciprofloxacin . Anticancer potential is under preliminary investigation using in vitro cytotoxicity assays (e.g., MTT on HeLa cells), though results remain unpublished .

Advanced: How do structural modifications (e.g., hydroxyl group position) influence target binding and selectivity?

Answer:
The 9-hydroxy group is critical for hydrogen bonding with bacterial DNA gyrase, as shown in molecular docking studies. Substitution at this position (e.g., 9-methoxy analogs) reduces binding affinity by 60–80%, per surface plasmon resonance (SPR) data. Conversely, chloroethyl chain elongation improves lipophilicity (logP increase from 1.2 to 2.8) and enhances blood-brain barrier penetration in rodent models, relevant for neuropharmacology applications . SAR studies recommend preserving the hydroxy-pyrimidinone core while optimizing substituent polarity for target-specific activity .

Basic: What analytical techniques are recommended for purity assessment and structural confirmation?

Answer:

  • Purity: HPLC with UV detection (λ = 254 nm, C18 column, acetonitrile/water gradient) achieves >98% purity, as per USP guidelines. GC-TCD validates residual solvent levels (e.g., dichloromethane < 0.1%) .
  • Structural Confirmation: High-resolution MS (ESI+) confirms molecular weight (observed m/z 263.12 vs. calculated 263.08). 1^1H/13^13C NMR in DMSO-d6 identifies key signals: δ 1.45 (methyl), δ 3.80 (chloroethyl), and δ 4.25 (hydroxy proton exchange) .

Advanced: How can computational tools resolve contradictions in reported bioactivity data?

Answer:
Discrepancies in antimicrobial efficacy (e.g., variable activity against Xanthomonas campestris) may arise from assay conditions or impurity profiles. Quantum mechanical calculations (DFT) model electronic effects of substituents on reactivity, while molecular dynamics simulations predict binding mode variations under different pH/temperature conditions. For example, protonation of the hydroxy group at pH < 6.5 enhances bacterial membrane penetration, explaining activity shifts in acidic media . Machine learning models (e.g., Random Forest) trained on published datasets can prioritize high-priority analogs for retesting .

Basic: What are the stability challenges during storage, and how are they mitigated?

Answer:
The compound is hygroscopic and prone to hydrolysis at the chloroethyl group. Recommended storage: desiccated at -20°C under nitrogen. Accelerated stability studies (40°C/75% RH for 6 months) show <5% degradation when sealed in amber vials with molecular sieves. Degradation products include 3-vinyl derivatives (identified via LC-MS), formed via β-elimination under humid conditions .

Advanced: What strategies optimize enantiomeric purity in asymmetric syntheses?

Answer:
Chiral resolution of racemic mixtures employs amylose-based chiral stationary phases (CSPs) in preparative HPLC (e.g., Chiralpak IA, heptane/ethanol 85:15). Catalytic asymmetric methods using BINOL-phosphoric acid catalysts achieve up to 92% ee in cyclocondensation steps, verified by circular dichroism. Kinetic resolution during crystallization (e.g., using L-tartaric acid) further enriches enantiopurity to >99% .

Basic: What impurities are commonly observed, and how are they quantified?

Answer:
Major impurities include:

  • Des-chloro analog (≤0.5%): Formed during incomplete alkylation; detected via HPLC (RT = 8.2 min vs. 10.5 min for API).
  • 9-Keto derivative (≤0.3%): Oxidation byproduct; quantified using LC-MS/MS (MRM transition m/z 247 → 203) .
    ICH Q3A guidelines require impurity profiling at 0.10% threshold for batch release .

Advanced: How does the compound’s conformational flexibility impact its pharmacokinetic profile?

Answer:
Free-energy MD simulations reveal two dominant conformers: a "closed" ring structure (60% population) with low metabolic clearance (CL = 15 mL/min/kg) and an "open" conformation prone to CYP3A4 oxidation (CL = 45 mL/min/kg). Conformer populations shift in plasma (pH 7.4), explaining species-dependent bioavailability (rat: 22% vs. dog: 38%). Tailoring formulations to stabilize the closed conformation (e.g., cyclodextrin inclusion complexes) improves oral exposure by 3-fold in preclinical models .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2-Chloroethyl)-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride
Reactant of Route 2
3-(2-Chloroethyl)-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride

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